3-Cyclopropoxy-4-(methylthio)picolinaldehyde
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Overview
Description
3-Cyclopropoxy-4-(methylsulfanyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C10H11NO2S and a molecular weight of 209.26 g/mol This compound is characterized by a cyclopropoxy group, a methylsulfanyl group, and a pyridine ring with a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-(methylsulfanyl)pyridine-2-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of cyclopropyl alcohol, methylthiol, and pyridine-2-carbaldehyde as starting materials. The reaction is carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of 3-Cyclopropoxy-4-(methylsulfanyl)pyridine-2-carbaldehyde may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-(methylsulfanyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or sulfoxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, sulfoxides.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxy-4-(methylsulfanyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-(methylsulfanyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress or modulate signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-2-methyl-4-(methylsulfanyl)pyridine: Similar structure with a methyl group at the 2-position.
4-Cyclopropoxy-3-(methylsulfanyl)pyridine-2-carbaldehyde: Similar structure with different positioning of functional groups.
Uniqueness
3-Cyclopropoxy-4-(methylsulfanyl)pyridine-2-carbaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its combination of cyclopropoxy and methylsulfanyl groups on a pyridine ring makes it a valuable intermediate in organic synthesis and a promising candidate for further research .
Properties
Molecular Formula |
C10H11NO2S |
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Molecular Weight |
209.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-methylsulfanylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H11NO2S/c1-14-9-4-5-11-8(6-12)10(9)13-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
HKDHMRNGRYNUGC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NC=C1)C=O)OC2CC2 |
Origin of Product |
United States |
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